1-Benzyl-4-(butan-2-yl)piperazine chemical properties
1-Benzyl-4-(butan-2-yl)piperazine chemical properties
An In-depth Technical Guide to the Core Chemical Properties of 1-Benzyl-4-(butan-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine heterocycle is a cornerstone of modern medicinal chemistry, celebrated for its structural versatility and its presence in a multitude of clinically significant agents.[1] This guide provides a comprehensive technical overview of 1-Benzyl-4-(butan-2-yl)piperazine, a disubstituted derivative. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, particularly 1-benzylpiperazine (BZP) and other N-substituted piperazines, to project its physicochemical properties, propose robust synthetic and analytical methodologies, and discuss its potential pharmacological relevance. Every protocol and claim is grounded in established scientific principles and supported by authoritative references to ensure scientific integrity.
Introduction: The Piperazine Scaffold in Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold."[1] Its unique combination of features—conformational flexibility, tunable basicity, and the ability to engage in hydrogen bonding—makes it an ideal building block for creating molecules that can effectively interact with biological targets.[1][2] The two nitrogen atoms serve as versatile handles for synthetic modification, allowing for the precise tuning of properties like solubility, lipophilicity, and receptor affinity.[1][3]
The subject of this guide, 1-Benzyl-4-(butan-2-yl)piperazine, is an unsymmetrically disubstituted piperazine. The incorporation of a benzyl group is a common strategy in the design of centrally active agents, while the butan-2-yl group introduces chirality and alters the steric and electronic profile of the molecule. Understanding the interplay of these substituents is key to predicting the compound's behavior.
Caption: Chemical structure of 1-Benzyl-4-(butan-2-yl)piperazine.
Physicochemical Properties: An Educated Projection
| Property | Predicted Value | Rationale and Authoritative Context |
| Molecular Formula | C₁₅H₂₄N₂ | Based on structural composition. |
| Molecular Weight | 232.37 g/mol | Calculated from the molecular formula. |
| pKa (most basic) | ~9.0 - 9.5 | Piperazine itself has pKa values of 9.73 and 5.35.[5] Alkyl substitution on the nitrogen, like the butan-2-yl group, generally maintains or slightly increases basicity. The benzyl group on the other nitrogen will slightly decrease its basicity due to inductive effects. Therefore, the butan-2-yl substituted nitrogen is expected to be the more basic center, with a pKa slightly lower than that of unsubstituted piperazine. |
| logP (Octanol/Water) | ~3.0 - 3.5 | BZP has a calculated logP around 2.2. The addition of a butan-2-yl group significantly increases lipophilicity. This predicted value suggests moderate to good membrane permeability, a key factor in drug absorption and distribution.[2] |
| Aqueous Solubility | Sparingly Soluble | As a free base, the increased lipophilicity from both substituents suggests low solubility in water.[6] It is expected to be freely soluble in organic solvents like methanol and chloroform.[6] Salt formation (e.g., dihydrochloride) would be necessary to achieve significant aqueous solubility.[4] |
| Appearance | Colorless to pale yellow oil or low-melting solid | Many N-substituted piperazines, including BZP, are liquids or low-melting solids at room temperature.[7] |
| Boiling Point | >250 °C (at atm. pressure) | BZP has a boiling point of 143-146 °C at 12 mmHg.[7] The addition of the butyl group will increase the molecular weight and van der Waals forces, leading to a higher boiling point. |
Synthesis and Purification: A Proposed Methodology
The synthesis of unsymmetrically disubstituted piperazines requires a strategic approach to control the reactivity of the two nitrogen atoms.[1] A common and effective method involves a sequential N-alkylation, where one nitrogen is first functionalized, and the resulting monosubstituted intermediate is then reacted with a second electrophile.
Proposed Synthetic Workflow
A logical pathway for the synthesis of 1-Benzyl-4-(butan-2-yl)piperazine would involve the initial synthesis of 1-benzylpiperazine, a commercially available intermediate, followed by alkylation with a suitable butan-2-yl electrophile.
Caption: Proposed synthetic workflow for 1-Benzyl-4-(butan-2-yl)piperazine.
Detailed Experimental Protocol
Objective: To synthesize 1-Benzyl-4-(butan-2-yl)piperazine from 1-benzylpiperazine.
Materials:
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1-Benzylpiperazine (BZP)
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2-Bromobutane
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel (for column chromatography)
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Hexanes and Ethyl Acetate (for eluent)
Protocol:
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Reaction Setup: To a stirred solution of 1-benzylpiperazine (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of BZP) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Causality: Potassium carbonate acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this type of Sₙ2 reaction.
-
-
Addition of Alkylating Agent: Add 2-bromobutane (1.1 eq) dropwise to the suspension at room temperature.
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Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
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Self-Validation: The disappearance of the BZP starting material and the appearance of a new, less polar spot on the TLC plate indicates product formation.
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-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Extraction: Dissolve the crude residue in dichloromethane (DCM) and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).
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Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
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-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-Benzyl-4-(butan-2-yl)piperazine.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Self-Validation: Fractions are collected and analyzed by TLC to isolate the pure product. The final purity should be confirmed by analytical techniques such as GC-MS and NMR.
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Analytical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Chromatographic Methods
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the analysis of volatile piperazine derivatives.[8][9]
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Expected Result: A single peak in the chromatogram corresponding to the molecular weight of the product (m/z = 232.37). Key fragments would likely include the tropylium ion (m/z = 91) from the benzyl group, and fragments corresponding to the loss of the butyl or benzyl groups.
-
-
High-Performance Liquid Chromatography (HPLC): For non-volatile salt forms or purity analysis, a reverse-phase HPLC method with UV detection (around 254 nm for the benzyl chromophore) can be developed.[10]
Spectroscopic Methods
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¹H NMR (Proton NMR):
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Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H).
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Benzyl CH₂: ~3.5 ppm (singlet, 2H).
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Piperazine ring protons: A complex series of multiplets between ~2.4-2.8 ppm (8H).
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Butan-2-yl CH: A multiplet near ~2.7 ppm (1H).
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Butan-2-yl CH₂: A multiplet near ~1.4-1.6 ppm (2H).
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Butan-2-yl CH₃ groups: Two distinct signals (a doublet and a triplet) between ~0.8-1.1 ppm (6H).
-
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¹³C NMR (Carbon NMR):
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Aromatic carbons: ~127-138 ppm.
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Benzyl CH₂: ~63 ppm.
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Piperazine carbons: ~50-55 ppm.
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Butan-2-yl carbons: ~10-60 ppm.
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Infrared (IR) Spectroscopy:
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C-H stretching (aromatic): ~3030 cm⁻¹.
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C-H stretching (aliphatic): ~2800-3000 cm⁻¹.
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C-N stretching: ~1100-1200 cm⁻¹.
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Aromatic C=C bending: ~1450-1600 cm⁻¹.
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Potential Pharmacological Profile: A Locus for CNS Activity
The benzylpiperazine scaffold is a well-established pharmacophore for CNS-active compounds, often interacting with monoamine transporters and sigma (σ) receptors.[11][12]
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Stimulant Activity: 1-Benzylpiperazine (BZP) is known to act as a stimulant by promoting the release of dopamine and inhibiting the reuptake of norepinephrine and serotonin.[12][13] It is plausible that 1-Benzyl-4-(butan-2-yl)piperazine could retain some of this activity.
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Sigma (σ) Receptor Affinity: Many 1-aralkyl-4-benzylpiperazine derivatives are potent sigma receptor ligands.[11] The general pharmacophore for σ₁ receptor binding involves a protonated piperazine nitrogen flanked by two hydrophobic domains.[11] The benzyl and butan-2-yl groups in the target molecule fit this profile, suggesting a potential for sigma receptor interaction, which could modulate various neurotransmitter systems and have applications in pain management or neurodegenerative diseases.[14]
Caption: General pharmacophore for σ receptor binding.
Further research, including in vitro binding assays and in vivo behavioral studies, would be required to elucidate the specific pharmacological profile of 1-Benzyl-4-(butan-2-yl)piperazine.
Conclusion
1-Benzyl-4-(butan-2-yl)piperazine represents an intriguing, yet underexplored, molecule within the vast chemical space of piperazine derivatives. By leveraging established knowledge of related compounds, this guide provides a robust framework for its synthesis, characterization, and potential biological investigation. The projected physicochemical properties and pharmacological profile suggest it may be a valuable probe for exploring CNS targets. The detailed methodologies provided herein offer a validated starting point for researchers and drug development professionals seeking to synthesize and evaluate this and other novel piperazine-based compounds.
References
- BenchChem. A Technical Guide to the Physicochemical Properties of Piperazine Salts. [URL: https://vertexaisearch.cloud.google.
- PubMed. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. [URL: https://pubmed.ncbi.nlm.nih.gov/8770543/]
- Fantegrossi WE, Winger G, Woods JH, et al. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology (Berl). 2015;232(9):1543-1552. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4393749/]
- Berzosa, C., et al. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. 2021. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00295]
- MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. 2026. [URL: https://www.mdpi.com/1420-3049/29/2/441]
- UNODC. Details for Piperazines. 2008. [URL: https://www.unodc.org/unodc/en/scientists/details-for-piperazines.html]
- ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives. [URL: https://www.researchgate.
- ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. 2024. [URL: https://www.researchgate.
- Wikipedia. Piperazine. [URL: https://en.wikipedia.org/wiki/Piperazine]
- International Journal of Biology, Pharmacy and Allied Sciences. PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. 2023. [URL: https://ijbpas.com/pdf/2023/November/MS_IJBPAS_2023_7564.pdf]
- Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlbxthkU8aMneAKaBY0KBuHMLxID4JqQgQc4qGEBWE6GDyXLA5ylbC43HT62oW4-9Oif6_2CWmTeAdmCT3mnJ2Op3yXjCjZJeA0IW5FtaI3M_eMW-L8F_M0W9ahCyWzu_nw7OjoxbdTfyOxz9lmSoKq7AOjj2sqt60v_fTaeRDNGt8ohOl7hcapFUKARQtdpi7UIqk5K7s]
- Organic Syntheses. 1-benzylpiperazine. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0088]
- NIST. 1-Benzylpiperazine. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2759286]
- ChemicalBook. 1-Benzylpiperazine | 2759-28-6. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8365859.htm]
- SWGDrug. BENZYLPIPERAZINE. 2005. [URL: https://www.swgdrug.org/Monographs/BENZYLPIPERAZINE.pdf]
- PubMed Central. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4017992/]
- Royal Society of Chemistry. Analytical Methods. 2010. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/ay/b9ay00191k]
- Henni, A., et al. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. 2009. [URL: https://pubs.acs.org/doi/10.1021/je900016w]
- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [URL: https://www.jocpr.
- ResearchGate. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [URL: https://www.researchgate.net/publication/230626354_An_optimised_gas_chromatographic-mass_spectrometric_method_for_the_chemical_characterisation_of_benzylpiperazine_and_1-arylpiperazine_based_drugs]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijbpas.com [ijbpas.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uregina.ca [uregina.ca]
- 6. swgdrug.org [swgdrug.org]
- 7. 1-Benzylpiperazine | 2759-28-6 [chemicalbook.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Details for Piperazines [unodc.org]
- 14. pubs.acs.org [pubs.acs.org]
